1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-B]pyridine core.
Introduction of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the carboxaldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of FGFRs, inhibiting their activity and preventing the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde: Similar core structure but different functional groups.
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the carboxaldehyde and phenylsulfonyl groups.
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxaldehyde.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and phenylsulfonyl groups enhances its potential as an inhibitor of FGFRs, making it a valuable compound in cancer research .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-13-10(9-18)8-16-14-12(13)6-7-17(14)21(19,20)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANMELYZHOCMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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